molecular formula C10H18ClN5O B11777148 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride

Katalognummer: B11777148
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: YTNNPPDECSKBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is a chemical compound with the molecular formula C10H20Cl3N5O. It is known for its unique structure, which includes a cyclohexyloxy group attached to a pyrimidine ring substituted with three amino groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, solubility, and potential interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H18ClN5O

Molekulargewicht

259.73 g/mol

IUPAC-Name

6-cyclohexyloxypyrimidine-2,4,5-triamine;hydrochloride

InChI

InChI=1S/C10H17N5O.ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;/h6H,1-5,11H2,(H4,12,13,14,15);1H

InChI-Schlüssel

YTNNPPDECSKBMM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.